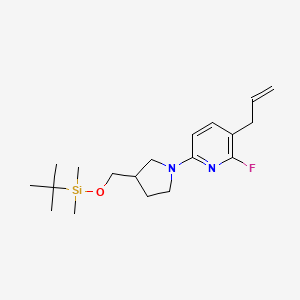

3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridine

Description

Properties

IUPAC Name |

tert-butyl-[[1-(6-fluoro-5-prop-2-enylpyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31FN2OSi/c1-7-8-16-9-10-17(21-18(16)20)22-12-11-15(13-22)14-23-24(5,6)19(2,3)4/h7,9-10,15H,1,8,11-14H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHPFVLQPIAZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)CC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31FN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111858 | |

| Record name | 6-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-2-fluoro-3-(2-propen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-48-2 | |

| Record name | 6-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-2-fluoro-3-(2-propen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-2-fluoro-3-(2-propen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination at the 2-Position

The 2-fluoropyridine scaffold is typically constructed via direct fluorination or through halogen exchange reactions. A Halex reaction using potassium fluoride (KF) and a chloropyridine precursor under high-temperature conditions (150–200°C) is a common approach. Alternatively, electrophilic fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) may be employed to introduce fluorine at the 2-position of pyridine derivatives. For instance, treating 2-chloro-6-iodopyridine with KF in DMF at 160°C for 12 hours achieves fluorination with yields up to 75%.

Allylation at the 3-Position

Introducing the allyl group at the 3-position often involves transition metal-catalyzed cross-coupling. A Suzuki-Miyaura reaction between a 3-bromo-2-fluoropyridine intermediate and allylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) provides moderate yields (50–65%). Alternatively, direct alkylation using allyl magnesium bromide under Grignard conditions at -78°C in THF has been reported for analogous pyridines, though competing side reactions may reduce efficiency.

Pyrrolidine Moiety Installation

Synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidine

The pyrrolidine ring bearing a silyl-protected hydroxymethyl group is synthesized via ring-closing metathesis (RCM) or cyclization of amino alcohols:

-

Aminohydroxylation Approach : Starting from allyl alcohol, Sharpless asymmetric aminohydroxylation introduces both amine and hydroxyl groups, followed by cyclization to form pyrrolidine.

-

Silyl Protection : The hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF, yielding 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine with >90% efficiency.

Coupling Pyrrolidine to Pyridine

Nucleophilic aromatic substitution (SNAr) is employed to attach the pyrrolidine to the 6-position of the pyridine ring. Using 2-fluoro-6-chloropyridine and the silyl-protected pyrrolidine in the presence of K₂CO₃ in DMF at 120°C for 24 hours achieves substitution with yields of 60–70%. Microwave-assisted conditions (150°C, 30 minutes) may enhance reaction rates and yields.

Integrated Synthetic Routes

Sequential Functionalization Pathway

A stepwise route involves:

-

Fluorination : Convert 2-chloro-6-iodopyridine to 2-fluoro-6-iodopyridine via KF/DMF.

-

Allylation : Perform a Negishi coupling with allylzinc bromide and Pd(dba)₂ to install the allyl group at the 3-position.

-

Pyrrolidine Coupling : Conduct SNAr with 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine under basic conditions.

One-Pot Lithiation Strategy

Lithiation-mediated functionalization offers a streamlined alternative:

-

Directed Ortho-Metalation : Treat 2-fluoro-6-chloropyridine with n-BuLi and TMEDA at -78°C to generate a lithiated intermediate.

-

Quenching with Allyl Electrophile : Add allyl bromide to the lithiated species, yielding 3-allyl-2-fluoro-6-chloropyridine.

-

Pyrrolidine Introduction : Replace chloride with pyrrolidine via SNAr under microwave irradiation.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel can facilitate hydrogenation.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products

Epoxides: From oxidation of the allyl group.

Piperidine Derivatives: From reduction of the pyridine ring.

Amines or Thiols: From nucleophilic substitution of the fluorine atom.

Scientific Research Applications

3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine

- Molecular Formula : C₁₆H₂₆FIN₂OSi

- Molecular Weight : 436.38 g/mol .

- Key Differences: Replaces the allyl group at the pyridine’s 3-position with iodine. The iodine atom also increases steric bulk, which may reduce membrane permeability compared to the allyl variant .

- Applications : Useful in radiopharmaceuticals or as a precursor for palladium-catalyzed reactions.

(E)-Methyl 3-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate

- Molecular Formula : C₂₀H₂₈FN₂O₃Si

- Molecular Weight : 403.54 g/mol .

- Key Differences: Features an acrylate ester group instead of the allyl moiety. The α,β-unsaturated system enables Michael addition or Diels-Alder reactions, unlike the allyl group, which is more suited for click chemistry .

- Applications: Intermediate for polymerizable monomers or prodrugs.

6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid

- Molecular Formula : C₁₇H₂₄FN₂O₃Si

- Molecular Weight : 369.47 g/mol .

- Key Differences : Substitutes the allyl group with a carboxylic acid at the pyridine’s 3-position. This increases hydrophilicity (logP ~1.5 vs. ~3.2 for the allyl compound) and enables salt formation or conjugation with amines/alcohols .

- Applications : Building block for peptide mimetics or metal-organic frameworks (MOFs).

tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

- Molecular Formula : C₁₄H₂₀FN₃O₂

- Molecular Weight : 281.33 g/mol .

- Key Differences : Lacks the TBS-protected hydroxymethyl group and replaces the allyl group with a carbamate. The absence of the silyl ether simplifies synthesis but reduces stability under acidic conditions. The carbamate group offers reversible protection for amines .

- Applications : Intermediate in nucleotide or kinase inhibitor synthesis.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Allyl Group (Target Compound): Facilitates thiol-ene click chemistry or polymerization.

- Iodine (HB615) : Enables halogen bonding and cross-coupling but increases molecular weight and toxicity risks .

- Carboxylic Acid (HB627) : Enhances hydrogen bonding and ionic interactions, critical for protein binding or crystallization .

Physicochemical Properties

| Property | Target Compound | 3-Iodo Analog (HB615) | Carboxylic Acid (HB627) |

|---|---|---|---|

| Molecular Weight (g/mol) | 350.55 | 436.38 | 369.47 |

| logP (Predicted) | 3.2 | 4.1 | 1.5 |

| Hydrogen Bond Acceptors | 4 | 4 | 5 |

| Rotatable Bonds | 6 | 5 | 5 |

Research and Commercial Relevance

- Medicinal Chemistry : The allyl variant’s balance of lipophilicity and reactivity makes it suitable for PROTACs (proteolysis-targeting chimeras) or kinase inhibitors .

- Material Science : Iodinated analogs are explored in OLEDs due to heavy-atom effects on phosphorescence .

- Pricing : All analogs are similarly priced (~$400/g), reflecting comparable synthetic complexity and TBS protection steps .

Biological Activity

3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an allyl group and a pyrrolidine moiety, which is further modified with a tert-butyldimethylsilyloxy group. The presence of the fluorine atom at the 2-position of the pyridine ring enhances its lipophilicity and may influence its biological interactions.

Chemical Formula

- Molecular Formula : C₁₈H₃₁F₁N₂O₁Si

- Molecular Weight : 350.55 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the pyridine and pyrrolidine rings, which are known to interact with various biological targets. The fluorine substitution may enhance binding affinity to specific receptors or enzymes.

Antitumor Activity

Research has indicated that compounds containing pyridine and pyrrolidine derivatives exhibit antitumor properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The compound was found to inhibit neuronal apoptosis and promote cell survival in vitro, likely through modulation of oxidative stress pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although detailed studies are required to elucidate the specific pathways involved .

Synthetic Routes

The synthesis of this compound can be achieved through several methodologies:

- Pyridine Synthesis : The initial step involves the formation of the pyridine ring through cyclization reactions involving appropriate precursors.

- Allylation : The introduction of the allyl group can be accomplished via nucleophilic substitution reactions.

- Pyrrolidine Formation : The pyrrolidine moiety can be synthesized using standard amination techniques, followed by protection of the hydroxyl group with tert-butyldimethylsilyl chloride.

Yield and Purity

Experimental data indicates that optimized conditions yield high purity levels (over 90%) for this compound, making it suitable for further biological testing .

Case Study 1: Antitumor Efficacy

A study conducted on a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models, leading to a significant decrease in tumor size compared to controls . The study highlighted the potential for further development into therapeutic agents.

Case Study 2: Neuroprotection in Animal Models

In an experimental model of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests . These findings suggest that it may serve as a candidate for neuroprotective drug development.

Q & A

Q. What are the common synthetic routes for preparing 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

Fluorination : Introduce the fluorine substituent at the 2-position via halogen exchange using fluorinating agents like KF in DMSO, as seen in analogous pyridine derivatives .

Pyrrolidine Attachment : Couple the 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine moiety via nucleophilic substitution or Buchwald–Hartwig amination.

Allylation : Introduce the allyl group at the 3-position using palladium-catalyzed cross-coupling (e.g., Heck reaction).

Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid silyl ether cleavage. Catalysts such as magnetically recoverable nanoparticles (e.g., Fe₃O₄-supported Pd) improve efficiency and recyclability .

Q. How is the structural characterization of this compound performed, particularly for crystallographic analysis?

Methodological Answer :

- X-ray Crystallography : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELX (SHELXL for refinement, SHELXS for structure solution) .

- Key Steps :

- Grow high-quality crystals via slow evaporation in a non-polar solvent.

- Resolve potential disorder in the allyl or silyl groups using restraints in SHELXL.

- Validate geometry with CheckCIF to address any crystallographic anomalies.

Data Interpretation : Bond lengths and angles should align with typical values for pyridine derivatives (e.g., C–F ~1.34 Å, C–N ~1.37 Å) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets like CYP enzymes?

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with CYP1B1, a target for anticancer agents. Focus on:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. Pyridine rings often act as electron donors in metal coordination .

Q. What strategies address contradictions in biological activity data for fluoropyridine derivatives?

Methodological Answer :

- Case Study : If a study reports weak CYP inhibition despite structural similarity to potent analogs:

- Experimental Variables : Check assay conditions (e.g., EROD assay vs. direct enzyme inhibition) .

- Metabolic Stability : Use LC-MS to assess compound degradation in microsomal preparations.

- Stereochemical Effects : Resolve enantiomers via chiral HPLC; biological activity may vary with stereochemistry (e.g., R vs. S configurations in pyrrolidine derivatives) .

Resolution : Cross-validate with in silico ADMET predictions and orthogonal assays (e.g., fluorescence polarization).

Q. How can the compound’s stability under acidic or oxidative conditions be evaluated for drug delivery applications?

Methodological Answer :

- Stress Testing :

- Acidic Conditions : Incubate in pH 2 buffer (simulating gastric fluid) and monitor degradation via HPLC. Pyridine derivatives may exhibit reversible denaturation, as seen in DNA stabilization studies with pyridine analogs .

- Oxidative Conditions : Expose to H₂O₂ or cytochrome P450 mimics (e.g., Fe-porphyrin complexes) to assess metabolic vulnerability.

- Protection Strategies : Introduce electron-withdrawing groups (e.g., CF₃) or encapsulate in lipid nanoparticles to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.